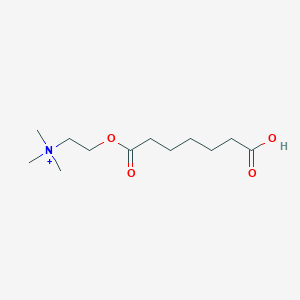
2-((6-Carboxyhexanoyl)oxy)-N,N,N-trimethylethan-1-aminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((6-Carboxyhexanoyl)oxy)-N,N,N-trimethylethan-1-aminium is a compound that belongs to the class of quaternary ammonium compounds It is characterized by the presence of a carboxyhexanoyl group attached to a trimethylethanaminium moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Carboxyhexanoyl)oxy)-N,N,N-trimethylethan-1-aminium typically involves the esterification of 6-carboxyhexanoic acid with N,N,N-trimethylethan-1-aminium. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-((6-Carboxyhexanoyl)oxy)-N,N,N-trimethylethan-1-aminium can undergo various chemical reactions, including:
Oxidation: The carboxyhexanoyl group can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxyhexanoyl group to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxyhexanoyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxyhexanoyl group yields carboxylic acids, while reduction results in the formation of alcohols.
Scientific Research Applications
2-((6-Carboxyhexanoyl)oxy)-N,N,N-trimethylethan-1-aminium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a component of pharmaceutical formulations.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-((6-Carboxyhexanoyl)oxy)-N,N,N-trimethylethan-1-aminium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N,N,N-Trimethylethan-1-aminium: This compound lacks the carboxyhexanoyl group and has different chemical properties and applications.
6-Carboxyhexanoic Acid: This compound lacks the trimethylethanaminium moiety and has distinct chemical reactivity and uses.
Uniqueness
2-((6-Carboxyhexanoyl)oxy)-N,N,N-trimethylethan-1-aminium is unique due to the presence of both the carboxyhexanoyl group and the trimethylethanaminium moiety This combination imparts specific chemical and biological properties that are not observed in the individual components
Properties
Molecular Formula |
C12H24NO4+ |
|---|---|
Molecular Weight |
246.32 g/mol |
IUPAC Name |
2-(6-carboxyhexanoyloxy)ethyl-trimethylazanium |
InChI |
InChI=1S/C12H23NO4/c1-13(2,3)9-10-17-12(16)8-6-4-5-7-11(14)15/h4-10H2,1-3H3/p+1 |
InChI Key |
VTHFIWFYFDLPGF-UHFFFAOYSA-O |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)CCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















